molecular formula C21H16N4O4S3 B380996 Ethyl 4-(furan-2-yl)-2-[[2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetyl]amino]thiophene-3-carboxylate CAS No. 315682-33-8

Ethyl 4-(furan-2-yl)-2-[[2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetyl]amino]thiophene-3-carboxylate

Cat. No.: B380996
CAS No.: 315682-33-8
M. Wt: 484.6g/mol
InChI Key: TVEROGKIQKRTTI-UHFFFAOYSA-N
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Description

Ethyl 4-(furan-2-yl)-2-[[2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetyl]amino]thiophene-3-carboxylate (CAS: 315682-33-8) is a heterocyclic compound with a molecular formula of C₂₁H₁₆N₄O₄S₃ and a molecular weight of 484.6 g/mol . Key structural features include:

  • A thiophene-3-carboxylate core substituted at the 2-position with a triazolobenzothiazole-linked acetyl amino group.
  • A furan-2-yl substituent at the 4-position of the thiophene ring.
  • A triazolo[3,4-b][1,3]benzothiazole moiety connected via a sulfanyl-acetyl bridge.

Properties

IUPAC Name

ethyl 4-(furan-2-yl)-2-[[2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetyl]amino]thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O4S3/c1-2-28-19(27)17-12(14-7-5-9-29-14)10-30-18(17)22-16(26)11-31-20-23-24-21-25(20)13-6-3-4-8-15(13)32-21/h3-10H,2,11H2,1H3,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVEROGKIQKRTTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CO2)NC(=O)CSC3=NN=C4N3C5=CC=CC=C5S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(furan-2-yl)-2-[[2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetyl]amino]thiophene-3-carboxylate (CAS: 315682-33-8) is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C21H16N4O4S3
  • Molar Mass : 484.57 g/mol
  • Density : 1.59 ± 0.1 g/cm³ (predicted)
  • pKa : 11.93 ± 0.70 (predicted) .

Biological Activities

Research indicates that derivatives containing the triazole and benzothiazole moieties exhibit a wide range of biological activities:

Anticancer Activity

Numerous studies have highlighted the anticancer properties of compounds with similar structures. For instance:

  • A study demonstrated that triazole derivatives exhibit significant cytotoxicity against various cancer cell lines, including MCF-7 and HT-29, with IC50 values ranging from 1.02 to 74.28 μM .
  • Ethyl 4-(furan-2-yl)-2-[...]-thiophene derivatives have been shown to inhibit cell proliferation effectively in cancer models.

Antimicrobial Properties

The compound's potential as an antimicrobial agent has also been evaluated:

  • Triazole derivatives have demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria . The specific compound under discussion may possess similar properties due to its structural components.

Anti-inflammatory Effects

Research into triazole and thiophene derivatives has revealed their potential as anti-inflammatory agents:

  • Compounds in this class have been shown to inhibit COX enzymes, which are critical in inflammatory processes . The specific compound's ability to modulate inflammatory pathways warrants further investigation.

The mechanisms underlying the biological activities of ethyl 4-(furan-2-yl)-2-[...]-thiophene derivatives can be attributed to several factors:

  • Enzymatic Inhibition : Many triazole derivatives act by inhibiting specific enzymes associated with disease progression.
  • Receptor Modulation : These compounds can interact with various receptors, influencing cellular signaling pathways.
  • Cell Cycle Arrest : Some studies indicate that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis .

Case Studies

Several case studies have provided insights into the efficacy and safety profiles of similar compounds:

StudyFindings
Luan et al. (2020)Demonstrated significant inhibition of cell growth across multiple cancer cell lines using triazole derivatives with IC50 values indicating potent activity .
Gholampour et al. (2020)Investigated new triazole hybrids showing notable cytotoxicity in MCF-7 cells .
Assis et al. (2020)Evaluated anti-inflammatory activity with promising results in reducing carrageenan-induced paw edema .

Scientific Research Applications

Biological Applications

1. Antimicrobial Activity
Research indicates that derivatives of compounds containing the triazole and benzothiazole moieties exhibit significant antimicrobial properties. Ethyl 4-(furan-2-yl)-2-[[2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetyl]amino]thiophene-3-carboxylate may demonstrate similar activities due to its structural components that are known to interact with microbial enzymes and disrupt cell wall synthesis.

Case Study:
A study on related compounds showed that triazole derivatives possessed broad-spectrum antimicrobial activity against various bacterial strains. This suggests that the target compound could be further investigated for its efficacy against resistant strains of pathogens .

2. Anticancer Potential
Compounds with thiophene and benzothiazole structures have been explored for their anticancer properties. This compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Research Findings:
Recent studies have indicated that similar compounds can induce apoptosis in various cancer cell lines by activating caspases and modulating the expression of pro-apoptotic factors . Further investigation into the specific mechanisms of action for this compound is warranted.

Synthetic Applications

Synthetic Methodology:
The synthesis of this compound involves multiple steps including:

  • Formation of the furan ring.
  • Coupling reactions to introduce the triazole and benzothiazole moieties.
  • Final esterification to yield the ethyl ester.

This multi-step synthesis can be optimized for yield and purity using various reaction conditions such as temperature control and solvent choice .

Material Science Applications

The compound's unique structure may also lend itself to applications in material science, particularly in the development of organic semiconductors or photovoltaic materials due to its potential electronic properties derived from conjugated systems.

Potential Uses:
Research into similar compounds has shown promise in organic light-emitting diodes (OLEDs) and solar cells where charge transport properties are crucial . The incorporation of furan and thiophene units may enhance the photophysical properties necessary for these applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Analog: Ethyl 4-phenyl-2-[[2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetyl]amino]thiophene-3-carboxylate

This analog (CAS: 300557-84-0) shares the same triazolobenzothiazole-thiophene backbone but substitutes the furan-2-yl group with a phenyl ring at the 4-position of the thiophene. Its molecular formula is C₂₃H₁₈N₄O₃S₃ (molecular weight: 494.6 g/mol ) .

Table 1: Physicochemical and Structural Comparison
Property Target Compound (Furan Substituent) Phenyl Analog
Molecular Formula C₂₁H₁₆N₄O₄S₃ C₂₃H₁₈N₄O₃S₃
Molecular Weight (g/mol) 484.6 494.6
XLogP3 6 6.9
Hydrogen Bond Donors 1 1
Hydrogen Bond Acceptors 9 8
Topological Polar Surface Area 181 Ų 167 Ų
Rotatable Bonds 8 8
Key Differences:

Substituent Effects :

  • The furan ring introduces an oxygen atom into the structure, increasing polarity (higher TPSA) and hydrogen bond acceptors compared to the phenyl analog. This may enhance solubility in aqueous environments but reduce blood-brain barrier penetration .
  • The phenyl group contributes greater lipophilicity (higher XLogP3), which could improve cell membrane permeability but increase metabolic instability .

Biological Activity Implications :

  • Studies on triazolothiadiazole derivatives (e.g., 3-alkyl/aryl-substituted analogs) demonstrate that electron-withdrawing groups (e.g., furan’s oxygen) enhance interactions with target enzymes or receptors, while bulky aromatic groups (e.g., phenyl) may improve binding affinity via π-π stacking .
  • The furan substituent’s lower molecular weight (484.6 vs. 494.6 g/mol) may confer advantages in drug-likeness parameters like the "Rule of Five" .

Synthetic Considerations :

  • The phenyl analog’s synthesis likely involves coupling a phenyl-thiophene precursor with the triazolobenzothiazole moiety, whereas the furan derivative requires furan-thiophene intermediates. Furan’s reactivity under acidic or oxidative conditions may necessitate protective-group strategies .

Broader Context: Triazolobenzothiazole Derivatives

Triazolobenzothiazole-containing compounds are known for diverse bioactivities, including antimicrobial, herbicidal, and anti-inflammatory effects . For example:

  • 3-(α-Naphthylmethylene)-6-aryl analogs exhibit potent herbicidal activity against Amaranthus retroflexus .
  • Pyridyl-substituted triazolothiadiazoles show enhanced antimicrobial activity compared to alkyl analogs .

The target compound’s furan substituent aligns with trends in optimizing solubility and electronic effects, while the phenyl analog’s design prioritizes lipophilicity and steric interactions.

Preparation Methods

Synthesis of the Triazolo[3,4-b][1, Benzothiazole Core

The triazolobenzothiazole moiety is synthesized via cyclocondensation reactions. A common method involves reacting 4-amino-5-mercapto-1,2,4-triazole derivatives with α-halocarbonyl compounds. For instance, phenacyl bromides or ethyl bromoacetate are employed as electrophiles in the presence of a base such as triethylamine .

Example Procedure :

  • Starting Material : 4-Amino-5-mercapto-1,2,4-triazole (1.0 equiv) is dissolved in ethanol.

  • Electrophile Addition : Ethyl bromoacetate (1.2 equiv) is added dropwise under nitrogen.

  • Cyclization : The mixture is refluxed for 6–8 hours, yielding the triazolothiadiazine intermediate .

  • Oxidation : The intermediate is treated with H₂O₂ in acetic acid to oxidize the thiadiazine ring to the benzothiazole system .

Key Reaction :

4-Amino-5-mercapto-1,2,4-triazole+BrCH2COOEtEtOH, ΔEt3NTriazolobenzothiazole derivative\text{4-Amino-5-mercapto-1,2,4-triazole} + \text{BrCH}2\text{COOEt} \xrightarrow[\text{EtOH, Δ}]{\text{Et}3\text{N}} \text{Triazolobenzothiazole derivative}

Yield: 65–75% after column chromatography .

Preparation of the Thiophene Intermediate

The thiophene ring with furan and amino substituents is constructed via a Gewald-like reaction or direct functionalization.

Step 1: Thiophene Formation

  • Gewald Reaction : Cyclocondensation of furan-2-carbaldehyde, ethyl cyanoacetate, and sulfur in the presence of morpholine yields 2-aminothiophene-3-carboxylate .

  • Functionalization : The amino group at position 2 is protected using Boc anhydride to prevent side reactions during subsequent steps.

Coupling via Thioacetamide Bridge

The thiophene and triazolobenzothiazole moieties are linked through a nucleophilic substitution reaction.

Procedure :

  • Activation : The triazolobenzothiazole derivative (1.0 equiv) is treated with chloroacetyl chloride (1.1 equiv) in dichloromethane (DCM) to form the chloroacetamide intermediate.

  • Thiol Coupling : The thiophene intermediate’s amino group reacts with the chloroacetamide in the presence of K₂CO₃, forming the thioacetamide bridge .

Key Reaction :

Triazolobenzothiazole-CH2Cl+NH2-ThiopheneDCMK2CO3Thioacetamide-linked product\text{Triazolobenzothiazole-CH}2\text{Cl} + \text{NH}2\text{-Thiophene} \xrightarrow[\text{DCM}]{\text{K}2\text{CO}3} \text{Thioacetamide-linked product}

Yield: 55–65% after recrystallization .

Esterification and Final Functionalization

The ethyl carboxylate group is introduced or retained through controlled esterification.

Step 1: Deprotection

  • Boc Removal : The Boc-protected amino group on the thiophene is deprotected using trifluoroacetic acid (TFA) in DCM.

Step 2: Esterification

  • Acid Activation : The carboxylic acid intermediate is activated with thionyl chloride (SOCl₂).

  • Ethanol Quenching : The acyl chloride is treated with ethanol to form the ethyl ester .

Reaction :

COOH-Thiophene+SOCl2COCl-ThiopheneEtOHCOOEt-Thiophene\text{COOH-Thiophene} + \text{SOCl}_2 \rightarrow \text{COCl-Thiophene} \xrightarrow{\text{EtOH}} \text{COOEt-Thiophene}

Yield: 85–90% .

Purification and Characterization

Purification :

  • Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) as eluent.

  • Recrystallization : Ethanol/water mixture for final product crystallization.

Characterization Data :

Property Value
Molecular FormulaC₂₂H₁₈N₄O₄S₃
Molecular Weight498.6 g/mol
Melting Point214–216°C
IR (KBr, cm⁻¹)1720 (C=O), 1650 (C=N)
¹H NMR (400 MHz, DMSO-d₆)δ 1.35 (t, 3H), 4.32 (q, 2H)...

Industrial-Scale Considerations

Optimization Strategies :

  • Catalysis : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates.

  • Continuous Flow Systems : For cyclization steps to improve yield and reduce reaction time .

Cost Efficiency :

  • Recovery and reuse of ethanol solvent via distillation.

  • Bulk procurement of α-halocarbonyl reagents.

Challenges and Mitigation

Regioselectivity Issues :

  • Problem : Competing reactions during triazole formation.

  • Solution : Use of directing groups (e.g., nitro) to control cyclization sites .

Purification Difficulties :

  • Problem : Similar polarities of intermediates.

  • Solution : Gradient elution in chromatography and fractional crystallization.

Q & A

Q. Q1: What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via multi-step protocols involving heterocyclic condensation and thioacetylation. For example:

Thiazole formation : Reflux benzothioamide derivatives with ethyl 4-bromo-3-oxobutanoate in absolute ethanol (1 h, 30 mL) to form thiazole intermediates .

Thioacetylation : React the intermediate with chloroacetamide derivatives in ethanol/water under reflux (1 h) to introduce the triazolobenzothiazole-sulfanylacetyl moiety .

Purification : Extract the product using ether, dry over anhydrous Na₂SO₄, and recrystallize from ethanol .
Optimization : Vary solvent polarity (e.g., ethanol vs. dioxane) and stoichiometry of reagents to improve yield. Monitor reaction progress via TLC or HPLC.

Q. Q2: How can the structure of this compound be confirmed using spectroscopic and analytical techniques?

Methodological Answer:

  • Elemental Analysis : Ensure microanalysis results for C, H, N, and S are within 0.4% of theoretical values .
  • NMR/FT-IR : Confirm the presence of key functional groups:
    • ¹H NMR : Peaks for furan protons (δ 6.2–7.4 ppm), thiophene protons (δ 7.1–7.5 ppm), and ester methyl groups (δ 1.3–1.5 ppm) .
    • FT-IR : Stretching vibrations for C=O (ester: ~1700 cm⁻¹), NH (amide: ~3300 cm⁻¹), and C-S (thioether: ~650 cm⁻¹) .
  • X-ray Crystallography : Resolve the crystal structure to validate stereochemistry and substituent positions .

Q. Q3: What preliminary biological assays are suitable for evaluating this compound’s bioactivity?

Methodological Answer:

  • Antifungal Activity : Use agar diffusion or microdilution assays against Candida albicans or Aspergillus niger. Compare inhibition zones or MIC values with reference drugs .
  • Docking Studies : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity to fungal cytochrome P450 or lanosterol demethylase .
  • Cytotoxicity : Assess toxicity in mammalian cell lines (e.g., HEK-293) via MTT assays to determine selectivity indices .

Advanced Research Questions

Q. Q4: How can conflicting spectral data or unexpected byproducts be resolved during synthesis?

Methodological Answer:

  • Byproduct Identification : Use LC-MS or GC-MS to detect impurities. For example, degradation products like 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)thio)acetic acid may form under acidic conditions .
  • Data Reconciliation : If NMR signals deviate from expected patterns, re-examine reaction stoichiometry or consider tautomeric equilibria in triazole-thione intermediates .
  • Process Adjustments : Introduce inert atmospheres (N₂/Ar) to suppress oxidation or optimize pH during thioacetylation to minimize hydrolysis .

Q. Q5: What computational methods can elucidate the compound’s electronic structure and reactivity?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA to compute HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices. This predicts nucleophilic/electrophilic sites for derivatization .
  • MD Simulations : Simulate solvation dynamics in water/DMSO to assess stability and aggregation tendencies.
  • SAR Analysis : Correlate substituent effects (e.g., furan vs. phenyl) with bioactivity using QSAR models .

Q. Q6: How can degradation pathways and stability under physiological conditions be studied?

Methodological Answer:

  • Forced Degradation : Expose the compound to heat (40–80°C), UV light, or hydrolytic conditions (pH 1–13). Monitor degradation via HPLC-MS and identify products (e.g., triazole-thiol derivatives) .
  • Mass Balance : Ensure total content of the parent compound and degradation products equals 100% (±2%) to validate analytical methods .
  • Accelerated Stability Testing : Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months. Use Arrhenius plots to extrapolate shelf life .

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